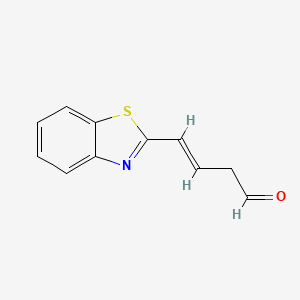
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal is a compound that features a benzothiazole moiety attached to a butenal chain. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzothiazole ring system imparts significant pharmacological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes. The scalability of the synthetic route is crucial for industrial applications, and continuous flow reactors are sometimes used to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 4-(benzo[d]thiazol-2-yl)butanoic acid.
Reduction: 4-(benzo[d]thiazol-2-yl)but-3-en-1-ol.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, such as fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, inhibiting topoisomerase I and preventing DNA replication. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit enzymes like cyclooxygenase, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its antitumor activity via DNA intercalation and topoisomerase inhibition.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Exhibits anti-inflammatory properties by inhibiting cyclooxygenase.
Uniqueness
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
19487-68-4 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
0 |
Synonyms |
3-Butenal,4-(2-benzothiazolyl)-(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxyphenyl [(methylsulfonyl)amino]acetate](/img/structure/B1175537.png)
